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Introduction

Self-amplifying RNA (saRNA) presents a promising platform for vaccines and therapeutics due
to its ability to replicate within the cytoplasm, leading to high levels of antigen or protein
expression from a small initial dose. Effective delivery of these large RNA molecules remains a
critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for
nucleic acid delivery. This document provides detailed application notes and protocols for the
use of the novel ionizable cationic lipid, CL4F8-6, in the formulation of LNPs for the potential
delivery of saRNA.

CL4F8-6 is an ionizable lipid that has been utilized in the formation of LNPs for messenger
RNA (mRNA) delivery, demonstrating efficient encapsulation and targeted delivery.[1] While
specific data for saRNA is limited, the principles of LNP formulation with CL4F8-6 for mRNA
can be adapted for saRNA delivery with appropriate optimization. These notes provide a
comprehensive guide based on existing data for CL4F8-6 with mRNA and established
methodologies for saRNA-LNP formulation.

CL4F8-6: Properties and Rationale for Use

CL4F8-6 is a branched-tail ionizable lipid with a pKa of 6.14.[1] Its branched structure is
thought to play a crucial role in endosomal escape via membrane fusion, a critical step for the
cytoplasmic delivery of RNA.[2] At an acidic pH within the endosome, the tertiary amine of
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CL4F8-6 becomes protonated, facilitating interaction with and disruption of the endosomal
membrane. At physiological pH, the lipid is relatively neutral, which is believed to contribute to a
better safety profile.

LNPs formulated with CL4F8-6 have been shown to accumulate specifically in the mouse liver
following intravenous administration, making it a candidate for liver-targeted therapies.[1]

Table 1: Physicochemical Properties of CL4F8-6

Property Value Reference

7-(4-(dipropylamino)butyl)-7-
Formal Name hydroxytridecane-1,13-diyl [1]

bis(2-hexyloctanoate)

CAS Number 2766493-12-1 [1]
Molecular Formula Cs1H101NOs [1]
Formula Weight 808.4 g/mol [1]
pKa 6.14 [1]
Purity >98% [1]
Formulation A 10 mg/ml solution in ethanol [1]
Storage -20°C [1]

Experimental Data (mMRNA Delivery)

While specific data for saRNA is not yet available, the following table summarizes the reported
in vivo performance of CL4F8-6 LNPs for mRNA delivery, which serves as a benchmark for
potential saRNA applications.

Table 2: In Vivo Performance of CL4F8-6 LNPs with Cas9 mRNA and sgRNA
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Application Outcome Dosage Reference

CRISPR-mediated - )
54% genome editing, 2.5 mg/kg (single
gene knockdown of ) ) [2]
_ 77% protein reduction  dose)
transthyretin (Ttr)

Experimental Protocols
Protocol 1: Formulation of saRNA-LNP with CL4F8-6
using Microfluidic Mixing

This protocol describes the formulation of saRNA-loaded LNPs using a microfluidic mixing
device. The molar ratios of the lipid components should be optimized for saRNA delivery. A
common starting point for ionizable lipid-based LNPs is a molar ratio of approximately
50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.

Materials:

CL4F8-6 solution in ethanol (e.g., 10 mg/mL)

e 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

e Cholesterol in ethanol

o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
o Self-amplifying RNA (saRNA)

» Citrate buffer (e.g., 50 mM, pH 4.0)

¢ Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr®)

» Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:
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Preparation of Lipid Stock Solutions: Prepare individual stock solutions of CL4F8-6, DSPC,
cholesterol, and DMG-PEG 2000 in absolute ethanol at appropriate concentrations.

Preparation of Lipid Mixture (Organic Phase): Combine the lipid stock solutions in an
appropriate molar ratio. A suggested starting ratio is 50:10:38.5:1.5 (CL4F8-
6:DSPC:Cholesterol:DMG-PEG 2000). Dilute the final lipid mixture with ethanol to the
desired total lipid concentration.

Preparation of saRNA Solution (Aqueous Phase): Dilute the saRNA to the desired
concentration in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid will
be protonated.

Microfluidic Mixing:
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid mixture (organic phase) and the saRNA solution (aqueous phase) into
separate syringes.

o Set the flow rate ratio (aqueous:organic) typically to 3:1.

o Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly
of LNPs with encapsulated saRNA.

Purification and Buffer Exchange:

o Immediately following formulation, dilute the LNP suspension with PBS to reduce the
ethanol concentration.

o Transfer the diluted LNP suspension to a dialysis cassette and dialyze against sterile PBS
(pH 7.4) overnight at 4°C with multiple buffer changes. This step removes ethanol and
raises the pH to physiological levels. Alternatively, a TFF system can be used for larger
scale preparations.

Concentration and Sterilization:
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o Concentrate the purified LNP suspension to the desired final concentration using
centrifugal filters (e.g., Amicon Ultra).

o Sterilize the final saRNA-LNP formulation by passing it through a 0.22 pm sterile filter.

o Storage: Store the final saRNA-LNP formulation at 2-8°C for short-term storage or at -80°C
for long-term storage.

Protocol 2: Characterization of saRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:
e Technique: Dynamic Light Scattering (DLS)
e Procedure:
o Dilute a small aliquot of the LNP suspension in PBS.
o Measure the hydrodynamic diameter and PDI using a DLS instrument.

o Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI below
0.2.

2. Zeta Potential Measurement:
o Technique: Laser Doppler Velocimetry
e Procedure:
o Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

o Measure the zeta potential. The zeta potential should be close to neutral at physiological
pH.

3. saRNA Encapsulation Efficiency:
e Technique: RiboGreen Assay

e Procedure:
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o Prepare two sets of LNP samples.

o In the first set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release
the encapsulated saRNA. This will measure the total saRNA.

o In the second set, do not add the lysis buffer. This will measure the free (unencapsulated)
saRNA.

o Add the RiboGreen reagent to both sets and measure the fluorescence (excitation ~480

nm, emission ~520 nm).

o Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
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Caption: Experimental workflow for saRNA-LNP formulation and evaluation.
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Caption: Cellular mechanism of saRNA-LNP delivery and action.
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Disclaimer

The provided protocols are intended as a starting point for research and development. The
formulation and application of saRNA-LNPs using CL4F8-6 will require optimization for specific
saRNA constructs and experimental models. The performance data presented is based on
MRNA delivery and may not be directly transferable to saRNA. It is the responsibility of the user
to validate these protocols for their specific application. This product is for research use only
and not for human or veterinary use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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